1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)-
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Overview
Description
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)- is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through flash silica gel chromatography and crystallization under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with halogen or other functional groups replacing the original groups.
Scientific Research Applications
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1,1-dimethylethyl)-
- (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1-one
Uniqueness: 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)- is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
CAS No. |
820963-99-3 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-propan-2-yl-3H-pyrrolo[1,2-c][1,3]oxazol-1-one |
InChI |
InChI=1S/C9H11NO2/c1-6(2)8-10-5-3-4-7(10)9(11)12-8/h3-6,8H,1-2H3 |
InChI Key |
ZIDQIIBMGISHQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N2C=CC=C2C(=O)O1 |
Origin of Product |
United States |
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